(S)-3-Amino-3-(thiophen-2-yl)propanoic acid
Overview
Description
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thiophen-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid in good yield without causing hydrogenolysis of the thiophene nucleus.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid: Similar structure but with the thiophene ring attached at a different position.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid: A derivative with a tert-butoxycarbonyl protecting group on the amino group.
Uniqueness
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is unique due to the specific position of the thiophene ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules, making it distinct from its similar counterparts.
Properties
IUPAC Name |
(3S)-3-amino-3-thiophen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAYLYLPTPXESE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275837 | |
Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131829-50-0 | |
Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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